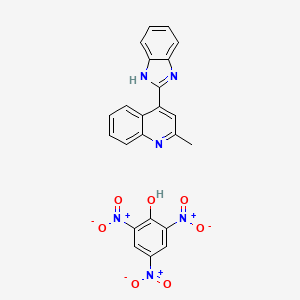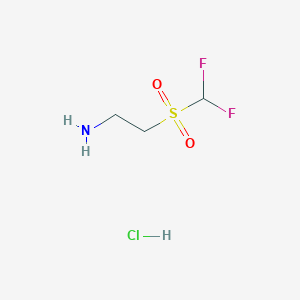
2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-1-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a solid with the empirical formula C10H9BrClN3. Its molecular weight is 286.56 . It’s important to note that this information might not be completely applicable to “2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-1-phenylethanone” due to differences in their structures .
Molecular Structure Analysis
The SMILES string for “2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine” isCC1=NN(C2=NC=CC=C2Cl)C(C)=C1Br . This gives us some insight into the structure of the molecule, but without more specific information or a crystallographic study, a full structural analysis isn’t possible.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry Applications
Pyrazole derivatives, including those related to 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-1-phenylethanone , are pivotal in the development of therapeutic agents due to their wide range of biological activities. The compound is part of a broader class of pyrazoles utilized extensively as synthons in organic synthesis, contributing significantly to combinatorial and medicinal chemistry. These derivatives display diverse biological activities such as anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The synthesis processes often involve condensation followed by cyclization, utilizing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine under various conditions, including microwave irradiation, to achieve heterocyclic appended pyrazoles (Dar & Shamsuzzaman, 2015).
Environmental Implications and Material Science
The compound's relevance extends into environmental science, where derivatives of brominated compounds, such as This compound , are studied for their occurrence in indoor air, dust, and their role in the formation of dioxins and furans during fires or combustion processes. These studies help in understanding the environmental impact and regulatory aspects of brominated flame retardants. Notably, brominated phenols and their derivatives, identified as intermediates in the synthesis of flame retardants, have been extensively reviewed to summarize their concentrations in various environments and their toxicokinetics and toxicodynamics, highlighting the need for continued research on their environmental behaviors and impacts (Koch & Sures, 2018).
Energy Storage and Electrochemistry
Research into the applications of haloaluminate room-temperature ionic liquids (RTILs), which can be related to the study and use of This compound derivatives, has shown significant progress in electrochemical technology, including electroplating and energy storage. These advancements underscore the compound's potential in facilitating developments within electrochemical applications and materials science (Tsuda, Stafford, & Hussey, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-9-13(14)10(2)16(15-9)8-12(17)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNMPYJASACVFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)C2=CC=CC=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-methyl 2-((3-methoxy-2-naphthoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2916197.png)
![Methyl 2-[2-(4-benzoylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2916199.png)
![7-(4-Chlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2916200.png)
![N-(4-chlorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2916202.png)

![5-Fluoro-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2916205.png)
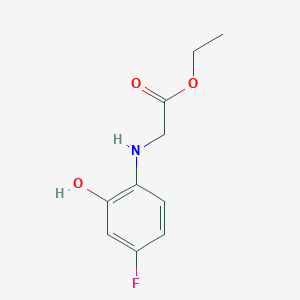
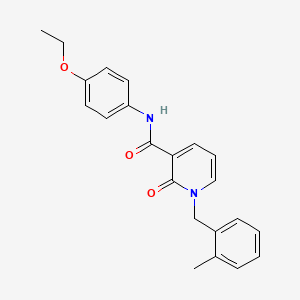
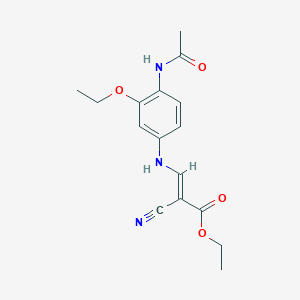
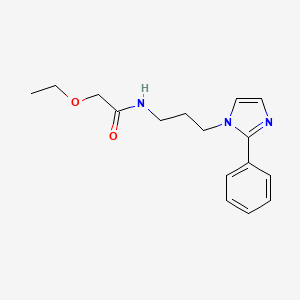
![N-cyclohexyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2916210.png)
![7-(4-butylpiperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2916211.png)
